

Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name:	5-Oxospiro[3.3]heptane-2-carboxylic acid
CAS No.:	2007917-37-3
Cat. No.:	B2929380

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For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the pursuit of novel chemical space with improved physicochemical properties has led to a paradigm shift towards three-dimensional (3D) scaffolds.[1] This "escape from flatland" aims to enhance drug-likeness by improving target selectivity, increasing aqueous solubility, and optimizing metabolic stability.[2] Among the most promising of these new motifs is the spiro[3.3]heptane core. Its rigid, compact, and structurally unique framework provides well-defined exit vectors for substituents, making it an increasingly popular bioisosteric replacement for benzene and other cyclic systems in drug design.[3][4]

This guide provides a comprehensive overview of the commercial availability and practical application of a key functionalized derivative: oxospiro[3.3]heptane carboxylic acid. Initial searches for the specific isomer, **5-Oxospiro[3.3]heptane-2-carboxylic acid**, reveal that it is not a readily available catalog chemical. This guide, therefore, focuses on its commercially accessible and highly relevant regioisomer, 6-Oxospiro[3.3]heptane-2-carboxylic acid, and other closely related derivatives. We will delve into the commercial suppliers of these critical building blocks, provide field-proven insights into their application, and offer a detailed experimental protocol for their use in synthetic workflows.

Part 1: The Spiro[3.3]heptane Core - A Modern Bioisostere

The spiro[3.3]heptane scaffold is a saturated bicyclic system featuring two cyclobutane rings connected by a single quaternary carbon. This arrangement imparts significant ring strain and a rigid, non-planar geometry. In drug development, this rigidity is highly advantageous, as it reduces the entropic penalty upon binding to a biological target.

The true power of the spiro[3.3]heptane motif lies in its role as a saturated bioisostere of the phenyl ring.^{[3][5]} It can mimic the spatial arrangement of substituents on mono-, meta-, and para-substituted benzene rings while presenting a completely different electronic and metabolic profile.^{[4][5]} This substitution can lead to:

- **Improved Solubility:** The higher fraction of sp^3 -hybridized carbons generally increases aqueous solubility, a critical parameter for oral bioavailability.^[2]
- **Enhanced Metabolic Stability:** Replacing an aromatic ring with a saturated core can block sites of oxidative metabolism by cytochrome P450 enzymes.
- **Novel Intellectual Property:** Moving away from common aromatic scaffolds provides an opportunity to generate novel, patent-free chemical matter.^[5]

The incorporation of both a ketone and a carboxylic acid functionality, as seen in oxospiro[3.3]heptane carboxylic acids, creates a bifunctional scaffold with orthogonal handles for chemical elaboration, making it an exceptionally versatile building block for creating diverse compound libraries.

Part 2: Commercial Landscape of Functionalized Spiro[3.3]heptanes

While **5-Oxospiro[3.3]heptane-2-carboxylic acid** is not commercially listed, its positional isomer, 6-Oxospiro[3.3]heptane-2-carboxylic acid, is available from several fine chemical suppliers. Researchers seeking the spiro[3.3]heptane core with these specific functionalities should consider this isomer as a primary starting point.

Table 1: Commercial Suppliers of 6-Oxospiro[3.3]heptane-2-carboxylic acid

Supplier	CAS Number	Typical Purity	Available Quantities
Sigma-Aldrich	889944-57-4	97%	100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g
J&K Scientific	889944-57-4	Not specified	Custom inquiry
Rlavie	889944-57-4	Not specified	Custom inquiry[6]

Note: Availability and purity are subject to change. It is recommended to consult the supplier's website for the most current information.

Another closely related and commercially available derivative is the aza-spirocycle, which incorporates a nitrogen atom into the ring system. These are often protected, for example, with a tert-butyloxycarbonyl (Boc) group, and offer alternative vectors for substitution.

Table 2: Selected Commercial Aza-Spiro[3.3]heptane Derivatives

Compound Name	CAS Number	Supplier(s)
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate	1251020-88-8	Sigma-Aldrich, J&K Scientific, BLDpharm[7][8]
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate	1181816-12-5	TCI Chemicals[2]

The presence of the nitrogen atom in azaspiro[3.3]heptanes can further improve physicochemical properties, such as aqueous solubility and basicity, making them attractive surrogates for common heterocycles like piperidine and morpholine.[2][9]

Part 3: Practical Application - A Representative Protocol

To illustrate the utility of these building blocks, we present a standard, field-proven protocol for an amide coupling reaction using 6-Oxospiro[3.3]heptane-2-carboxylic acid. This reaction is fundamental in medicinal chemistry for linking molecular fragments.

Experimental Protocol: Synthesis of N-Benzyl-6-oxospiro[3.3]heptane-2-carboxamide

This protocol describes the formation of an amide bond between the carboxylic acid of the spirocycle and a primary amine (benzylamine) using HATU, a common peptide coupling reagent.

Materials:

- 6-Oxospiro[3.3]heptane-2-carboxylic acid (1 equivalent)
- Benzylamine (1.1 equivalents)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
- DIPEA (N,N-Diisopropylethylamine) (3 equivalents)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

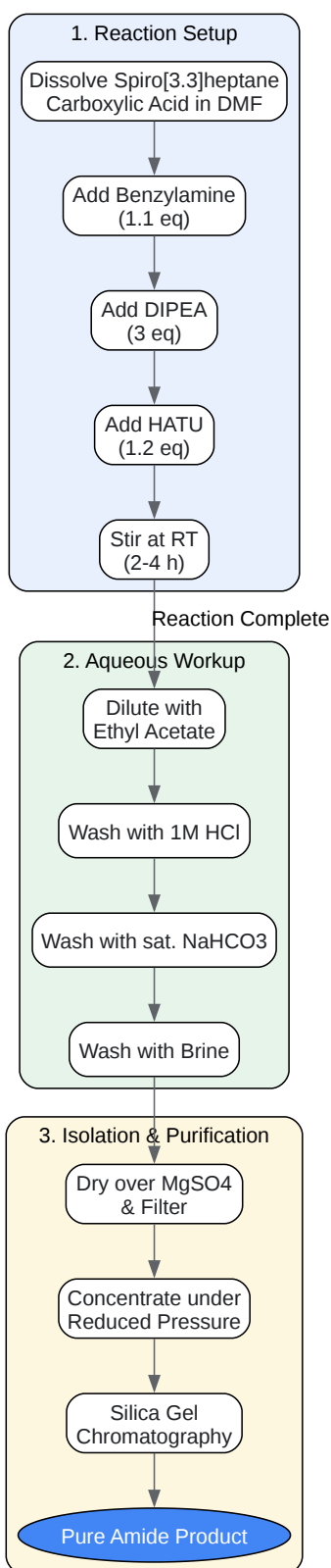
- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Oxospiro[3.3]heptane-2-carboxylic acid.
- **Dissolution:** Dissolve the starting material in anhydrous DMF.
- **Reagent Addition:** To the stirred solution, add benzylamine, followed by DIPEA.
- **Activator Addition:** Add HATU portion-wise to the reaction mixture. A slight exotherm may be observed.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
- **Workup - Quenching:** Upon completion, dilute the reaction mixture with ethyl acetate.
- **Workup - Aqueous Washes:** Transfer the organic mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes unreacted amine, excess base, and water-soluble byproducts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-6-oxospiro[3.3]heptane-2-carboxamide.
- **Characterization:** Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This self-validating protocol is robust and can be adapted for coupling a wide variety of amines to the spirocyclic core, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

Part 4: Synthesis & Workflow Visualization

The synthesis of the spiro[3.3]heptane skeleton itself often involves multi-step sequences. Key strategies reported in the literature include strain-relocating semipinacol rearrangements and the thermal decarboxylation of dicarboxylic acid precursors.^{[10][11]} For researchers requiring the specific 5-oxo isomer or other unique derivatives not commercially available, a custom synthesis based on published methodologies would be necessary.^[12]

Below is a visualization of the experimental workflow described in Part 3.



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Amide coupling workflow for 6-Oxospiro[3.3]heptane-2-carboxylic acid.

Conclusion

The spiro[3.3]heptane scaffold represents a significant tool in modern medicinal chemistry, enabling the design of novel, 3D-structured molecules with favorable drug-like properties. While the specific isomer **5-Oxospiro[3.3]heptane-2-carboxylic acid** is not found in supplier catalogs, its close regioisomer, 6-Oxospiro[3.3]heptane-2-carboxylic acid, is commercially available and serves as an excellent starting point for research and development. This guide has provided a clear overview of the commercial landscape for this and related building blocks, a robust and practical protocol for its application, and an authoritative grounding in the scientific principles that make these strained scaffolds so valuable. By leveraging these available starting materials, researchers and drug development professionals can continue to explore the unique chemical space offered by the spiro[3.3]heptane core.

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